8,8-Dimethyl vs. 7-Methyl Substitution Pattern
The 8,8-dimethyl substitution on the tetrahydropyridine ring increases molecular weight and lipophilicity compared to the 7-methyl analog. 8,8-Dimethyl-2-(3-nitrophenyl)-4H,6H,7H,8H,9H-pyrido[1,2-a]pyrimidin-4-one (C16H17N3O3, MW 299.32) exhibits a higher MW (+14.02 Da) and an additional methyl group relative to 7-Methyl-2-(3-nitrophenyl)-4H,6H,7H,8H,9H-pyrido[1,2-a]pyrimidin-4-one (C15H15N3O3, MW 285.30) . The gem-dimethyl group at position 8 is expected to increase logP by approximately +0.5 to +1.0 relative to the 7-monomethyl analog (class-level inference based on standard methylene/methyl contribution to logP). This difference impacts both membrane permeability predictions and metabolic stability profiles.
| Evidence Dimension | Molecular weight and inferred lipophilicity |
|---|---|
| Target Compound Data | MW = 299.32 g/mol; C16H17N3O3; gem-dimethyl at C-8 |
| Comparator Or Baseline | 7-Methyl-2-(3-nitrophenyl)-4H,6H,7H,8H,9H-pyrido[1,2-a]pyrimidin-4-one: MW = 285.30 g/mol; C15H15N3O3; monomethyl at C-7 |
| Quantified Difference | ΔMW = +14.02 Da; estimated ΔlogP ≈ +0.5 to +1.0 (class-level inference) |
| Conditions | Standard molecular property calculation; logP estimation based on additive fragment contributions |
Why This Matters
The higher molecular weight and lipophilicity of the 8,8-dimethyl derivative may confer distinct ADME properties relevant to blood-brain barrier penetration or hepatic clearance in drug discovery programs, guiding compound selection based on target tissue distribution requirements.
